2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Overview
Description
“2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-” is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as “1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-2-propanone” and "2-Methyl-5-nitro-1-imidazolylacetone" .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methyl-5-nitroimidazole with aminopropanol, followed by crystallization and purification . In a study, some new nitroimidazole derivatives were obtained from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride and 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, which were prepared using metronidazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitroimidazole ring attached to a propanone group. The molecular weight is 183.1647 .Scientific Research Applications
Radiosensitizing and Cytotoxic Agent Research
2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-related compounds, such as Ro-07-0582, have been extensively studied for their radiosensitizing properties and selective cytotoxicity towards hypoxic cells. Research has indicated that these compounds can enhance the lethal effects of ionizing radiation on hypoxic mammalian cells. The effectiveness of such agents is influenced by factors including drug concentration, contact time, and temperature. For instance, hyperthermia has been shown to significantly increase the cytotoxic effectiveness of these compounds towards hypoxic cells, without affecting normoxic cells (Stratford & Adams, 1977).
Azeotropic Distillation and Ionic Liquids
Studies on 2-propanol and water, which form an azeotropic mixture, have explored the use of ionic liquids as entrainers for their separation through extractive distillation. The addition of ionic liquids significantly enhances the relative volatility of 2-propanol to water, facilitating the separation process. This research underscores the potential of ionic liquids in industrial separation processes (Zhigang Zhang et al., 2016).
Novel Radiosensitizing Agents
Further research into 2-nitroimidazole analogs, including those substituted with oxiranes to produce 1-substituted 2-propanol derivatives, has aimed at reducing toxicity while enhancing radiosensitization of hypoxic cells. These efforts seek to improve the therapeutic index of radiosensitizers, demonstrating the ongoing pursuit of more effective and safer treatments for cancer therapy (Sehgal & Agrawal, 1982).
Thermodynamic Modeling and Solubility Studies
The solubility of related compounds in organic solvents has been extensively modeled, providing essential data for the purification and formulation of pharmaceuticals. Such studies offer valuable insights into the thermodynamic properties of these compounds, aiding in the design of more efficient drug manufacturing processes (Jian Wang et al., 2017).
Synthesis and Biological Evaluation
The development and synthesis of novel compounds bearing the 5-nitroimidazol-1-yl moiety have been explored for potential applications in tumor hypoxia imaging. Such research highlights the interdisciplinary approach of chemical synthesis, radiolabeling, and biological evaluation to develop new diagnostic tools for cancer (Giglio et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHZOEKNRXEQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185732 | |
Record name | 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31876-69-4 | |
Record name | 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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